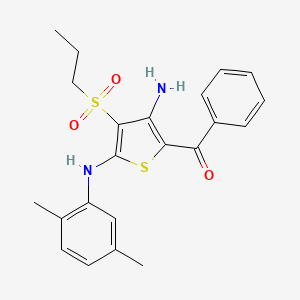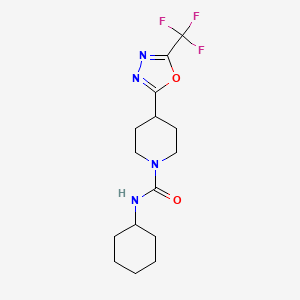![molecular formula C20H19FN2O3 B2376837 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097916-95-3](/img/structure/B2376837.png)
1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), which is a common motif in pharmaceuticals and other biologically active compounds. The molecule also contains a fluorophenyl group and a furanylphenyl group, which are aromatic rings that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the aromatic rings and the urea group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the urea group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar urea group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación
Neuropeptide Y5 Receptor Antagonists
Research has identified 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea derivatives as potential neuropeptide Y5 (NPY5) receptor antagonists. These compounds, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, have shown in vitro potency with IC(50)s less than 0.1 nM at the NPY5 receptor. They act as antagonists in cellular assays, suggesting their potential in therapeutic applications targeting NPY5 receptor-mediated conditions (Fotsch et al., 2001).
Hydrogel Formation
A study involving 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (1) has demonstrated its ability to form hydrogels in acidic environments at pH 1–2. The gelation, morphology, and rheology of these gels can be tuned by altering the anionic components, providing a novel approach for creating materials with specific physical properties (Lloyd & Steed, 2011).
Fluorophosphoranes Synthesis
The synthesis of heterocyclic fluorophosphoranes using a similar compound as a precursor has been explored. This process involves the cleavage of silicon–nitrogen bonds in appropriate urea compounds, leading to the formation of various fluorophosphoranes, which have potential applications in different chemical processes (Dunmur & Schmutzler, 1971).
Hydroxyl Group Characterization
In a study for characterizing hydroxyl functional groups in polymers, 4-fluorophenyl isocyanate, a similar compound, was used for in situ derivatization. This method provides a reliable and efficient approach for analyzing hydroxyl-containing polymers, offering distinct advantages over traditional methods (Moghimi et al., 2013).
Androgen Receptor Modulators
Compounds similar to 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea have been studied as selective androgen receptor modulators (SARMs). These studies include pharmacokinetics, metabolism, and the potential for treating androgen-dependent diseases (Wu et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-17-9-3-14(4-10-17)12-22-20(25)23-13-18(24)15-5-7-16(8-6-15)19-2-1-11-26-19/h1-11,18,24H,12-13H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMRQGKKSRVHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2376755.png)
![N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2376756.png)
![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)
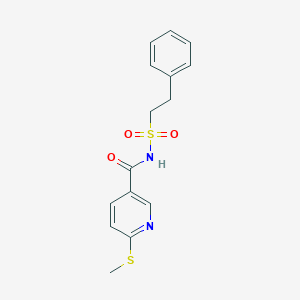
![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)
![Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B2376763.png)

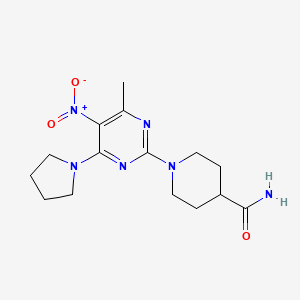
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)

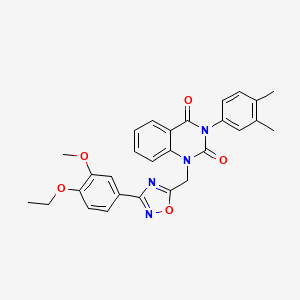
![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)
